molecular formula C30H32N2O B2971896 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline CAS No. 941909-30-4

2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline

Cat. No. B2971896
CAS RN: 941909-30-4
M. Wt: 436.599
InChI Key: ZMJTYFPQUQHDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline, also known as BDQ, is a synthetic compound that has gained attention in the scientific community due to its potential as a tuberculosis (TB) drug. BDQ belongs to a class of compounds called diarylquinolines, which have been shown to have potent antimicrobial activity against Mycobacterium tuberculosis, the bacterium responsible for TB. In

Mechanism of Action

The exact mechanism of action of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is not fully understood, but it is believed to target the ATP synthase enzyme in M. tuberculosis. ATP synthase is responsible for generating ATP, the energy currency of the cell. 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is thought to inhibit the proton pump activity of ATP synthase, leading to a decrease in ATP production and ultimately cell death.
Biochemical and Physiological Effects
2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline has been shown to have low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is metabolized in the liver and excreted in the urine, with a half-life of approximately 24 hours in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for combination therapy with other TB drugs. However, one limitation of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is its high cost, which may limit its availability in resource-limited settings.

Future Directions

There are several future directions for research on 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline. One area of interest is the development of combination therapies that include 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline for the treatment of MDR-TB and XDR-TB. Another area of research is the optimization of the synthesis method for 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline to increase yield and reduce cost. Finally, there is a need for further studies to investigate the long-term safety and efficacy of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline in humans.

Synthesis Methods

The synthesis of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline involves a multi-step process that starts with the reaction of 2,5-dimethylphenol with 4-bromobenzyl chloride to form 2,5-dimethyl-4-bromobenzyl alcohol. This intermediate is then reacted with 4-piperidin-1-ylbenzaldehyde to form the key intermediate 2-(4-benzylpiperidin-1-yl)quinoline. Finally, this intermediate is reacted with 2,5-dimethylbenzyl bromide to form 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline. The overall yield of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is approximately 5% based on the starting material.

Scientific Research Applications

2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline has been extensively studied for its potential as a TB drug. In preclinical studies, 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline has shown potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline has also been shown to have a low risk of inducing drug resistance in M. tuberculosis, making it a promising candidate for combination therapy with other TB drugs.

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O/c1-22-11-12-23(2)27(19-22)21-33-28-10-6-9-26-13-14-29(31-30(26)28)32-17-15-25(16-18-32)20-24-7-4-3-5-8-24/h3-14,19,25H,15-18,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJTYFPQUQHDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.